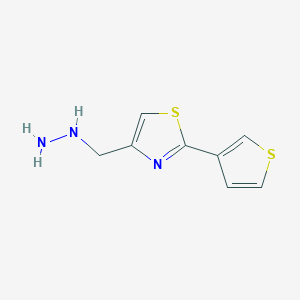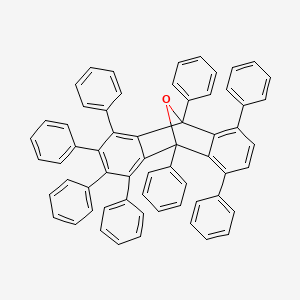
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene: is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene typically involves the reaction of anthracene derivatives with phenyl groups under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where anthracene is reacted with phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydrogenated forms of the compound.
科学的研究の応用
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and anthracene core allow it to participate in π-π interactions and electron transfer processes. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a mediator in chemical reactions.
類似化合物との比較
- 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene
- 5,7,8,10,15,17,18,20-Octaphenyl-21,23-dithiaporphyrin
Comparison: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene is unique due to its specific arrangement of phenyl groups and the presence of an epoxide ring. This structure imparts distinct electronic and steric properties, making it different from other similar compounds. For example, 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene has a different core structure, leading to variations in reactivity and applications.
特性
CAS番号 |
921755-52-4 |
|---|---|
分子式 |
C62H42O |
分子量 |
803.0 g/mol |
IUPAC名 |
1,3,4,5,6,8,10,13-octakis-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C62H42O/c1-9-25-43(26-10-1)51-41-42-52(44-27-11-2-12-28-44)58-57(51)61(49-37-21-7-22-38-49)59-55(47-33-17-5-18-34-47)53(45-29-13-3-14-30-45)54(46-31-15-4-16-32-46)56(48-35-19-6-20-36-48)60(59)62(58,63-61)50-39-23-8-24-40-50/h1-42H |
InChIキー |
FDLAZQGSTUQOLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C5(C6=C(C(=C(C(=C6C3(O5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
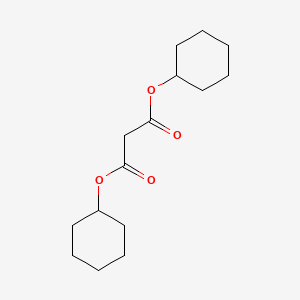
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
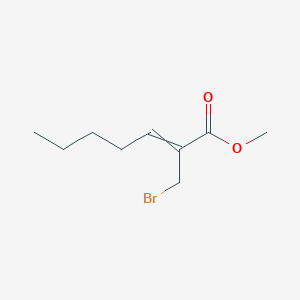
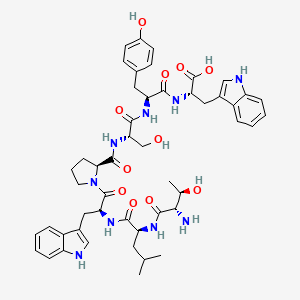



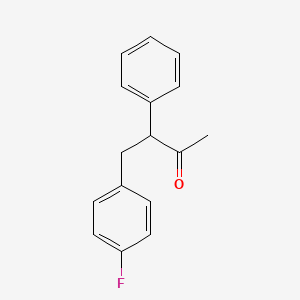


![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)

